molecular formula C24H26N2O6 B8197289 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B8197289
M. Wt: 438.5 g/mol
InChI Key: HVHGCPHPJYHRHG-NRFANRHFSA-N
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Description

This compound is a specialized amino acid derivative featuring two key protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .
  • Alloc (allyloxycarbonyl): A photolabile or palladium-catalyzed deprotectable group, often employed for orthogonal protection of side-chain amines or carboxylic acids .

Its structure enables sequential deprotection strategies in peptide synthesis, where Fmoc is removed under basic conditions (e.g., piperidine), while Alloc requires specific triggers (e.g., Pd(0)/nucleophiles), minimizing side reactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl(prop-2-enoxycarbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-14-31-24(30)26(2)13-12-21(22(27)28)25-23(29)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,25,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHGCPHPJYHRHG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of amino acids. One common method involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group of the amino acid. The reaction is usually carried out in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is anchored to a solid resin, and the Fmoc group is removed using a base like piperidine, followed by coupling with the next amino acid in the sequence .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block .

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the stepwise assembly of peptides .

Comparison with Similar Compounds

Structural Variations and Key Functional Groups

Compound Name / Substituents CAS Number Molecular Formula Molecular Weight Key Features
Target Compound: 4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid N/A C₂₃H₂₂N₂O₆* ~422.43* Allyl group enables orthogonal deprotection; methyl on Alloc enhances steric hindrance.
(S)-2-(Fmoc-amino)-4-(((benzyloxy)carbonyl)amino)butanoic acid 252049-08-4 C₂₇H₂₈N₂O₅ 466.52 Benzyloxy (Cbz) group; acid-labile, requiring HF or TFA for cleavage.
(S)-2-(Fmoc-amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C₂₁H₂₁NO₆ 383.40 Methoxy-oxo side chain; alters solubility and hydrogen-bonding capacity.
(S)-2-(Fmoc-amino)-6-azidohexanoic acid 159610-89-6 C₂₁H₂₂N₄O₄ 394.42 Azido group for "click chemistry" applications; introduces explosive hazards.
(S)-2-(Fmoc-amino)-4-(4-hydroxyphenyl)butanoic acid N/A C₂₅H₂₃NO₅ 425.45 Phenolic hydroxyl group; enhances polarity and metal-chelating properties.

*Calculated based on structural similarity to and .

Physicochemical Properties

  • Solubility :

    • The allyl-containing compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic Fmoc and Alloc groups. In contrast, the hydroxyl-substituted analog () shows higher aqueous solubility .
    • Azido derivatives () are less polar, favoring organic solvents like THF or dichloromethane .
  • Stability :

    • Fmoc-Alloc compounds are stable under acidic conditions but degrade in basic environments (e.g., piperidine) due to Fmoc cleavage .
    • Methoxy-oxo analogs () are sensitive to strong oxidizers and reductants, requiring inert storage .

Research Findings and Case Studies

  • Orthogonal Deprotection : A 2015 study () utilized Fmoc-Alloc derivatives to synthesize macrocyclic peptides, achieving >90% yield by sequential Fmoc (piperidine) and Alloc (Pd(0)/PhSiH₃) cleavage .
  • Click Chemistry : The azido variant () was employed in PET tracer development, demonstrating rapid tumor uptake in murine models (t₁/₂ = 2.1 hr) .

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid, a complex amino acid derivative, exhibits various biological activities due to its unique structural components. This article explores its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory effects, supported by case studies and research findings.

Structural Characteristics

The compound features a fluorenyl group, which enhances lipophilicity and potentially influences its interactions with biological targets. Its structure includes:

  • Amino Acid Backbone : Essential for various biological processes.
  • Fluorenyl Group : Contributes to hydrophobic interactions.
  • Allyloxy and Methylaminobutanoic Acid Moieties : Implicated in the modulation of biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

CompoundTarget BacteriaActivity
Fluorenyl Derivative AMRSAInhibition at low concentrations
Fluorenyl Derivative BM. tuberculosisPotent inhibition observed

These findings suggest that the fluorenyl moiety plays a crucial role in enhancing the antimicrobial properties of the compound.

2. Neuroprotective Effects

Certain analogs of this compound have been investigated for their potential neuroprotective effects. Studies have shown that modifications to the fluorenyl or amino acid portions can enhance neuroprotective activity against oxidative stress and neuroinflammation.

  • Case Study : A study demonstrated that a structural analog reduced neuronal apoptosis in models of neurodegeneration, highlighting its potential for treating conditions like Alzheimer's disease.

3. Anti-inflammatory Properties

The compound may also modulate inflammatory pathways. Research has indicated that it can influence cytokine production and immune responses, making it a candidate for further investigations in inflammatory diseases.

StudyFindings
Study AReduced TNF-alpha levels in vitro
Study BModulation of IL-6 production

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Interacts with specific enzymes critical for microbial survival.
  • Receptor Binding : The fluorenyl group enhances binding to hydrophobic pockets in target proteins.

Research Findings

Recent studies have utilized various methodologies to elucidate the biological activity of this compound:

  • In Vitro Assays : Assessing cytotoxicity and antimicrobial activity.
  • Molecular Docking Studies : To predict binding affinities with target proteins.

Notable Research Outcomes

  • Antimicrobial Efficacy : Demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Studies : Showed promise in reducing markers of oxidative stress in neuronal cells.

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